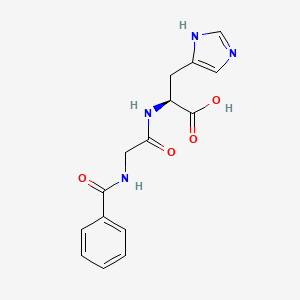
Methyl (3S)-5-hydroxy-3-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-5-hydroxy-3-methylpentanoate is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (3S)-5-hydroxy-3-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of (3S)-5-hydroxy-3-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of biocatalysts, such as lipases, can offer a more environmentally friendly and selective approach to esterification.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-5-hydroxy-3-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 3-methyl-5-oxopentanoic acid.
Reduction: Reduction of the ester group can produce 3-methyl-5-hydroxypentanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Methyl (3S)-5-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of methyl (3S)-5-hydroxy-3-methylpentanoate depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation through the catalytic activity of the enzyme. The molecular targets and pathways involved vary based on the enzyme and the specific reaction being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-(+)-3-hydroxybutyrate: Another chiral ester with similar properties but a different carbon chain length.
Methyl (3S)-3-hydroxybutanoate: A compound with a similar functional group arrangement but a different overall structure.
Uniqueness
Methyl (3S)-5-hydroxy-3-methylpentanoate is unique due to its specific chiral center and the presence of both hydroxyl and ester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
68702-74-9 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
methyl (3S)-5-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-6(3-4-8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Clé InChI |
GQPZIAXJWPLEEX-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CCO)CC(=O)OC |
SMILES canonique |
CC(CCO)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


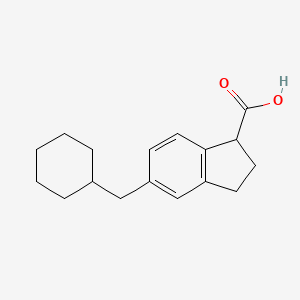
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
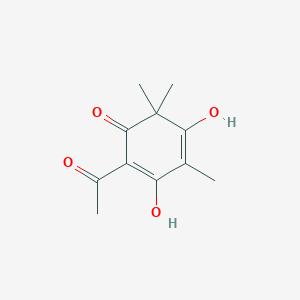
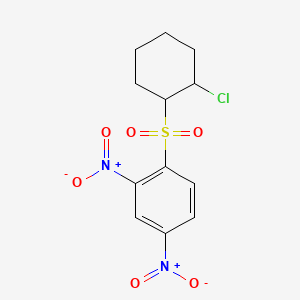
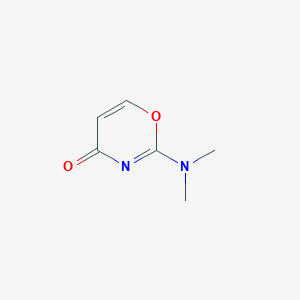
![2-Benzofuran-1,3-dione;1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;2-(2-hydroxyethoxy)ethanol](/img/structure/B14465479.png)


